2-Cyanobenzamide

Phthalocyanine Synthesis Macrocyclic Chemistry Materials Science

Researchers synthesizing unsubstituted metal phthalocyanines or N-acylguanidine libraries often face low yields and poor selectivity when using phthalonitrile or simple benzamides. 2-Cyanobenzamide (CAS 17174-98-0) resolves these failures through its unique ortho-cyano/amide bifunctional architecture, enabling: • High-yield cyclotetramerization to PcMg, PcMn, PcFe, PcCo, and PcNi for organic electronics, sensors, and catalysis. • Palladium-catalyzed carbonylative one-pot synthesis of diverse N-acylguanidine pharmacophores. • Ortho-directed intramolecular cyclization and linkage isomerization for coordination chemistry studies. Supplied with ≥98% purity in standard research quantities; bulk and custom packaging available upon request.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 17174-98-0
Cat. No. B092452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyanobenzamide
CAS17174-98-0
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)C(=O)N
InChIInChI=1S/C8H6N2O/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,(H2,10,11)
InChIKeySTQPCKPKAIRSEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyanobenzamide (CAS 17174-98-0): Procurement and Technical Specifications for Pharmaceutical and Material Science Research


2-Cyanobenzamide (CAS 17174-98-0), also known as o-cyanobenzamide, is an aromatic organic compound with the molecular formula C8H6N2O and a molecular weight of 146.15 g/mol [1]. It belongs to the class of benzonitriles, characterized by a benzene ring bearing both a nitrile (-C≡N) and a primary amide (-CONH2) functional group at the ortho-position . This bifunctional, electron-deficient aromatic scaffold is a versatile intermediate widely utilized in the synthesis of pharmaceutically active molecules, agrochemicals, and advanced functional materials [2]. The unique juxtaposition of the cyano and amide groups enables its participation in a range of cyclization and coupling reactions that are not possible with its structural analogs, such as phthalonitrile or simple benzamides [3].

Why 2-Cyanobenzamide (CAS 17174-98-0) Cannot Be Substituted by Phthalonitrile or Benzamide in Synthetic Workflows


Substituting 2-cyanobenzamide with in-class compounds like phthalonitrile or simple benzamides introduces critical failures in reaction pathways and product selectivity. For instance, while phthalonitrile is a common precursor for phthalocyanines, its use in direct cyclotetramerization is less efficient than using 2-cyanobenzamide, which provides a superior, high-yield route to unsubstituted metal phthalocyanines [1]. Conversely, attempting to use a standard benzamide in place of 2-cyanobenzamide in palladium-catalyzed carbonylative couplings would fail to generate the crucial N-cyanobenzamide intermediate, as it lacks the necessary ortho-cyano group to direct the formation of complex N-acylguanidines [2]. The specific ortho-arrangement of the amide and nitrile groups in 2-cyanobenzamide is essential for the intramolecular cyclization to form isoindolones and for the unique tautomerization and linkage isomerization behaviors observed in coordination chemistry [REFS-3, REFS-4]. These divergent reaction outcomes mean that procurement of the precise o-cyanobenzamide isomer is mandatory to achieve the desired chemical transformations and product profiles.

Quantitative Differentiation of 2-Cyanobenzamide (CAS 17174-98-0): Evidence for Scientific Selection


Superior Precursor for Unsubstituted Metal Phthalocyanines Compared to Phthalonitrile

2-Cyanobenzamide serves as a direct and efficient precursor for the synthesis of unsubstituted metal phthalocyanines (PcM) via cyclotetramerization. This route offers a distinct advantage over the use of phthalonitrile (C6H4(CN)2), which is the conventional precursor for substituted Pcs but is less efficient for producing the unsubstituted macrocycle [1]. The cyclotetramerization of 2-cyanobenzamide in the presence of a metal or metal salt in a bulk reaction or in solution yields a variety of unsubstituted metal phthalocyanines, including PcMg, PcMn, PcFe, PcCo, and PcNi [2].

Phthalocyanine Synthesis Macrocyclic Chemistry Materials Science

Key Intermediate in Palladium-Catalyzed Carbonylative Synthesis of N-Acylguanidines

2-Cyanobenzamide acts as a crucial N-cyanobenzamide intermediate in the sequential one-pot multicomponent carbonylation/amination reaction to produce N-acylguanidines [1]. This methodology, which forms one C-C and two C-N bonds, is reliant on the specific reactivity of the 2-cyanobenzamide structure, which is formed via Pd(0)-catalyzed carbonylative coupling of cyanamide and aryl iodides or bromides. Substituting with a simple benzamide or a non-ortho-substituted analog would not yield the required N-cyanobenzamide intermediate, preventing access to the diverse N-acylguanidine scaffold [2]. The protocol was demonstrated to be robust, producing over 50 compounds, including 29 novel molecules, in moderate to excellent yields [3].

Medicinal Chemistry Synthetic Methodology Palladium Catalysis

Unique Intramolecular Cyclization and Linkage Isomerization Behavior in Coordination Chemistry

In pentaamminecobalt(III) complexes, 2-cyanobenzamide exhibits unique reactivity compared to other amide-nitriles. In aqueous base, the amido-N-coordinated 2-cyanobenzamide undergoes intramolecular cyclization to form an isoindolino complex, a reaction not observed for aliphatic amide-nitrile analogs like succinic amide nitrile [1]. Furthermore, in aqueous acid, the 2-cyanobenzamide complex undergoes a specific amide-N to nitrile-bonded linkage isomerization, while the analogous succinic amide nitrile complex rearranges more slowly and forms solely the nitrile-bonded isomer [2]. The rate of this rearrangement for the 2-cyanobenzamide species was characterized, with a k(H) = 3.4 × 10⁻⁴ M⁻¹ s⁻¹ at 25 °C [3].

Coordination Chemistry Inorganic Chemistry Kinetics

Selective Encapsulation and Tautomerization Control in Guanidinium Sulfonate Frameworks

2-Cyanobenzamide (1) undergoes catalytic cyclization to isoindolone (2) within guanidinium organosulfonate hydrogen-bonded frameworks (G4PYR and G2NDS) [1]. The host frameworks exhibit remarkable selectivity, encapsulating the product (2) over the reactant (1), even in the presence of structurally similar heterocycles like indole [2]. Furthermore, the tautomeric state of the encapsulated isoindolone (amino isoindolone 2-A vs. imino isoindolinone 2-I) can be controlled by utilizing different guanidinium organosulfonate frameworks [3]. This level of control over cyclization, selective encapsulation, and tautomerization is specific to the 2-cyanobenzamide/isoindolone system within these frameworks.

Supramolecular Chemistry Host-Guest Chemistry Crystal Engineering

Optimal Procurement and Application Scenarios for 2-Cyanobenzamide (CAS 17174-98-0)


Synthesis of Unsubstituted Metal Phthalocyanines for Materials Science

Procure 2-cyanobenzamide as the preferred starting material for the direct and efficient synthesis of unsubstituted metal phthalocyanines, including PcMg, PcMn, PcFe, PcCo, and PcNi, via cyclotetramerization [1]. This route is superior to using phthalonitrile for this specific class of macrocycles, offering a more streamlined synthesis for applications in organic electronics, sensors, and catalysis.

Preparation of N-Acylguanidine Libraries for Medicinal Chemistry Programs

Utilize 2-cyanobenzamide as the critical N-cyanobenzamide intermediate in palladium-catalyzed carbonylative one-pot syntheses to efficiently generate diverse libraries of N-acylguanidines, which are important pharmacophores [2]. This methodology provides a high-yielding route to a wide range of novel compounds, accelerating drug discovery efforts.

Investigations in Coordination and Supramolecular Chemistry

Use 2-cyanobenzamide in studies requiring specific, ortho-directed intramolecular cyclization and linkage isomerization behavior in metal complexes [3]. Additionally, its unique behavior in guanidinium sulfonate frameworks makes it a valuable guest molecule for research in selective encapsulation, tautomerization control, and crystal engineering [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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